N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Overview
Description
N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with a pyridin-3-yl group and an N-(4-methoxyphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Substitution with Pyridin-3-yl Group: The pyridin-3-yl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.
Introduction of N-(4-methoxyphenyl) Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding quinone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, leading to partially or fully reduced derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, at the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-(pyridin-2-yl)pyrimidin-2-amine
- N-(4-methoxyphenyl)-4-(pyridin-4-yl)pyrimidin-2-amine
- N-(4-methoxyphenyl)-4-(quinolin-3-yl)pyrimidin-2-amine
Uniqueness
N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its binding affinity and selectivity towards biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-pyridin-3-ylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-21-14-6-4-13(5-7-14)19-16-18-10-8-15(20-16)12-3-2-9-17-11-12/h2-11H,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGLDJCYQADWEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559218 | |
Record name | N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112675-67-9 | |
Record name | N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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